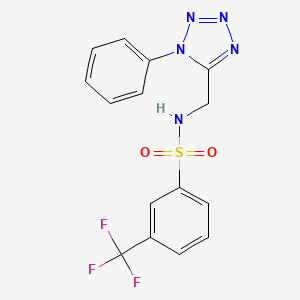

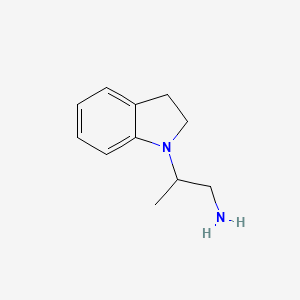

2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

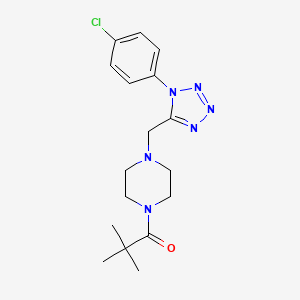

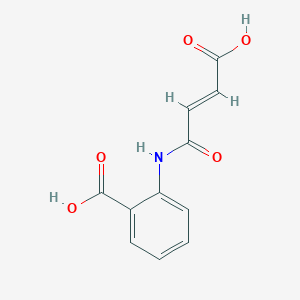

“2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound is also known as 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H16N2 . The molecular weight is 176.26 . The InChI code is 1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It is slightly soluble in water . The storage temperature is normal .Scientific Research Applications

Synthesis and Rearrangement

Amine-induced Rearrangements

Sanchez and Parcell (1990) explored the rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones with primary amines, leading to α-substituted indole-3-acetamides and β-substituted tryptamines through a pseudo-Favorskii mechanism. This synthesis route highlights the potential for creating diverse indole derivatives, useful in pharmaceutical chemistry (Sanchez & Parcell, 1990).

Bioactive Compound Synthesis

Glycosidase Inhibitory Study

Baumann et al. (2008) reported the synthesis of polyhydroxylated indolizidines, aiming to evaluate them as potential glycosidase inhibitors. This study underscores the relevance of indole derivatives in the development of new therapeutic agents (Baumann et al., 2008).

Catalysis and Organic Reactions

Aminobenzylation of Aldehydes

Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes using toluenes, providing rapid access to amines. This method demonstrates the utility of indole and amine derivatives in synthesizing bioactive molecules and pharmaceuticals (Wang et al., 2018).

Material Science

Inhibitive Performance on Carbon Steel Corrosion

Gao, Liang, and Wang (2007) synthesized tertiary amines and evaluated their performance as inhibitors for carbon steel corrosion. The study highlights the application of amine derivatives in protecting industrial materials (Gao, Liang, & Wang, 2007).

Environmental and Green Chemistry

Synthesis in Water Under Catalyst-Free Conditions

Chen, Lei, and Hu (2014) synthesized 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water without catalysts, emphasizing the importance of environmentally friendly methods in organic synthesis (Chen, Lei, & Hu, 2014).

Safety and Hazards

The compound has been classified with the hazard statements H302, H314, and H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” are not mentioned in the available literature, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “this compound” could potentially be of interest in future research and drug development.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad range of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, which is a part of this compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Indole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLIBYPKABRYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B2985717.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2985719.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2985727.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)